Butyltin-d9 Trichloride
Description
Contextualization of Organotin Chemistry in Modern Research Paradigms
Organotin chemistry, a field that emerged in the mid-19th century, has evolved significantly, with contemporary research focusing on a variety of applications and concerns. researchgate.net Initially, the commercial use of organotin compounds was primarily as stabilizers for polymers like PVC and as catalysts in various chemical reactions. researchgate.netlupinepublishers.com Their biocidal properties also led to their widespread use in agriculture and as antifouling agents for marine vessels. acs.orgospar.org
However, the extensive use of certain organotins, particularly tributyltin (TBT), raised significant environmental concerns due to their toxicity to marine life, even at very low concentrations. ospar.orgresearchgate.net This has led to stringent regulations and a shift in research focus towards understanding the environmental fate, transport, and impact of these compounds. ospar.org Current research paradigms in organotin chemistry are increasingly directed towards:
Environmental Monitoring and Remediation: Developing sensitive and accurate methods for the detection and quantification of organotin compounds in water, sediment, and biota. ospar.orgcloudfront.net
Toxicology and Ecotoxicology: Investigating the mechanisms of toxicity of organotin compounds on various organisms. researchgate.net
Development of Greener Alternatives: Synthesizing and evaluating less toxic and more environmentally benign organotin compounds for industrial applications.
Catalysis and Synthesis: Exploring the use of organotin compounds as catalysts in green chemistry applications, such as the synthesis of dimethyl carbonate from CO2. acs.org
Medicinal Chemistry: Investigating the potential of certain organotin compounds as therapeutic agents, including anticancer and antimicrobial drugs. researchgate.net
Significance of Isotopic Labeling in Chemical and Environmental Sciences
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. In the context of chemical and environmental sciences, this technique is of paramount importance for several reasons:
Tracer Studies: Isotopically labeled compounds act as tracers, allowing scientists to follow the movement and transformation of substances in complex systems, such as metabolic pathways or environmental compartments. scbt.com
Mechanistic Elucidation: By incorporating isotopes at specific positions in a molecule, researchers can gain insights into reaction mechanisms by observing how the isotopic label is distributed in the products. acs.orgnih.gov
Quantitative Analysis: The use of isotopically labeled internal standards is considered the gold standard in quantitative analysis, particularly in mass spectrometry-based methods. texilajournal.comscioninstruments.comclearsynth.com
The key advantage of using a stable isotopically labeled compound as an internal standard is that it is chemically almost identical to the analyte of interest. This means it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net However, because it has a different mass, it can be distinguished from the native analyte by a mass spectrometer. This allows for highly accurate and precise quantification by correcting for any analyte loss during sample workup and for variations in instrument response. texilajournal.comscioninstruments.com
Rationale for Deuterated Butyltin Compounds in Advanced Research
The use of deuterated butyltin compounds, such as Butyltin-d9 trichloride (B1173362), is particularly crucial in advanced research for several reasons:
Enhanced Accuracy in Trace Analysis: Environmental samples are often complex matrices containing numerous interfering substances. Deuterated internal standards co-elute with the target analyte, helping to compensate for matrix effects, where other compounds in the sample can suppress or enhance the analyte signal in the mass spectrometer. texilajournal.comclearsynth.com This is critical for achieving accurate results when measuring trace levels of organotin pollutants.
Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS): This is a definitive analytical technique for the quantification of specific chemical species. Deuterated organotin standards are essential for SS-IDMS, which is used to certify reference materials and to obtain highly accurate data in environmental monitoring studies. researchgate.net
Degradation and Transformation Studies: By spiking samples with deuterated organotin compounds, researchers can track their degradation and transformation into other organotin species in environmental systems. This provides valuable data on the persistence and fate of these pollutants. researchgate.net
Method Validation: Deuterated standards are instrumental in the validation of new analytical methods, ensuring they are robust, accurate, and reliable for their intended purpose. clearsynth.comasme.org
Research Objectives and Scope of Academic Inquiry for Butyltin-d9 Trichloride
The primary research objective for utilizing this compound is to serve as a reliable internal standard for the accurate quantification of monobutyltin (B1198712) and other butyltin species in a wide range of analytical applications. The scope of academic inquiry where this compound is employed is extensive and includes:
Environmental Monitoring Programs: Assessing the levels of butyltin contamination in various environmental compartments such as seawater, freshwater, sediments, and biota to ensure compliance with environmental quality standards. ospar.orgcloudfront.net
Food Safety Analysis: Quantifying organotin residues in seafood and other food products to protect consumer health.
Toxicological Research: Supporting studies that investigate the uptake, metabolism, and excretion of butyltins in organisms.
Development of Analytical Methodologies: Serving as a benchmark for the development and validation of new and improved methods for organotin analysis, often in compliance with international standards such as ISO 17353.
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C4D9Cl3Sn |
| Molecular Weight | 291.24 g/mol |
| CAS Number | Not available for deuterated form, 1118-46-3 for unlabelled |
| Appearance | Neat |
| Purity | >95% (GC) |
| Storage | Store at 2-8°C |
| Primary Application | Internal Standard for Organotin Analysis |
Properties
Molecular Formula |
C₄D₉Cl₃Sn |
|---|---|
Molecular Weight |
291.24 |
Synonyms |
Butyltrichlorostannane-d9; Butyltrichlorotin-d9; Certincoat TC 100-d9; Monobutyltin Trichloride-d9; NSC 67013-d9; Trichlorobutylstannane-d9; Trichlorobutyltin-d9; n-Butyltin-d9 Trichloride |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for Butyltin D9 Trichloride
Methodologies for Deuterium (B1214612) Incorporation in Organotin Synthesis
The introduction of deuterium into organotin compounds can be achieved through several strategic approaches. The choice of method depends on the desired level of deuteration, regioselectivity, and the stability of the target molecule under various reaction conditions.
The most reliable and widely employed strategy for synthesizing Butyltin-d9 Trichloride (B1173362) involves the use of a fully deuterated butyl precursor. This bottom-up approach ensures that all nine hydrogen positions on the butyl group are substituted with deuterium, leading to a product with high isotopic purity.
A common pathway begins with the synthesis of a deuterated starting material, such as n-butanol-d10, which is then converted into a deuterated alkyl halide like 1-bromobutane-d9 (B32881). The reaction of n-butanol with hydrobromic and sulfuric acid is a standard method for producing alkyl bromides. youtube.comorgsyn.org This isotopically enriched 1-bromobutane-d9 serves as the key building block.
The crucial carbon-tin bond is subsequently formed via a Grignard reaction. wikipedia.org The 1-bromobutane-d9 is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the Grignard reagent, n-butyl-d9-magnesium bromide (C₄D₉MgBr). wikipedia.org This organomagnesium compound is then carefully reacted with tin(IV) chloride (SnCl₄). lupinepublishers.com The stoichiometry of this reaction is critical; to favor the formation of the mono-substituted product (Butyltin-d9 Trichloride), the Grignard reagent is typically added to an excess of tin(IV) chloride. wikipedia.orglupinepublishers.com
An alternative to the Grignard reaction is the use of organoaluminum compounds, which can provide better control for partial alkylation of tin(IV) chloride. lupinepublishers.comlupinepublishers.com However, for laboratory-scale synthesis of isotopically labeled standards, the Grignard pathway is well-established.
Table 1: Comparison of Deuteration Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
|---|
| Precursor Synthesis | A fully deuterated butyl precursor (e.g., 1-bromobutane-d9) is synthesized first and then reacted with a tin source (SnCl₄). | High isotopic purity and complete labeling (d9). Predictable and controllable outcome. | Multi-step process. Requires access to deuterated starting materials. | | Direct Deuteration | A non-deuterated butyltin compound is subjected to conditions that promote hydrogen-deuterium (H/D) exchange. | Potentially fewer synthetic steps. | Difficult to achieve complete (d9) and specific deuteration for aliphatic C-H bonds. Risk of incomplete exchange and side reactions. nih.govwikipedia.org |
Direct hydrogen-deuterium (H/D) exchange involves replacing hydrogen atoms with deuterium on a pre-existing molecule. wikipedia.org This can be achieved through acid, base, or metal catalysis in the presence of a deuterium source like heavy water (D₂O). osaka-u.ac.jpnih.gov While this method can be effective for certain molecules, particularly those with acidic protons or aromatic C-H bonds, it is generally not suitable for producing this compound. nih.gov
The C(sp³)–H bonds on the alkyl chain of a butyltin moiety are non-acidic and relatively inert, making direct exchange challenging to achieve with high efficiency and specificity. nih.gov Attempting to force the reaction with harsh conditions (e.g., strong acids/bases, high temperatures) could lead to decomposition of the organotin compound itself. wikipedia.org Furthermore, achieving complete deuteration at all nine positions without side reactions is highly improbable with this method. Therefore, for compounds requiring specific and complete isotopic labeling like this compound, the precursor synthesis route remains the superior and more practical approach.
Advanced Synthetic Routes for this compound
Beyond the fundamental reaction pathway, the synthesis of high-quality this compound for analytical use requires careful optimization of reaction conditions and consideration of scalability.
Achieving high isotopic and chemical purity is paramount. Optimization focuses on controlling the key steps of the synthesis, particularly the Grignard reaction and subsequent redistribution reactions.
The formation of the Grignard reagent itself requires strict anhydrous conditions, as any moisture will quench the reagent. The reaction between the n-butyl-d9-magnesium bromide and tin(IV) chloride is highly exothermic and must be controlled, often by slow, dropwise addition at low temperatures (e.g., 0 °C) to prevent side reactions. harvard.edu
A significant challenge in organotin synthesis is controlling the degree of alkylation. lupinepublishers.comlupinepublishers.com The reaction of a Grignard reagent with SnCl₄ can yield a mixture of mono-, di-, tri-, and tetra-alkylated tin species. To maximize the yield of the desired mono-butyltin product, a redistribution reaction (also known as the Kocheshkov comproportionation) can be employed. wikipedia.org For instance, if tetra(butyl-d9)tin is formed, it can be reacted with additional SnCl₄ under controlled heating to redistribute the butyl-d9 groups and form the desired this compound. wikipedia.org
Table 2: Key Parameters for Optimization of this compound Synthesis
| Parameter | Objective | Typical Conditions & Considerations |
|---|---|---|
| Stoichiometry | Maximize yield of mono-substituted product (BuSnCl₃). | Use excess SnCl₄ relative to the Grignard reagent. Alternatively, use redistribution reactions post-synthesis. |
| Temperature | Control exothermic reaction, minimize side products. | Slow addition of Grignard reagent at low temperatures (e.g., 0 °C). Reflux may be needed for redistribution reactions. dtu.dk |
| Solvent | Ensure reagent stability and solubility. | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is essential for the Grignard reaction. wikipedia.org |
| Reaction Time | Drive the reaction to completion. | Typically several hours; monitored by techniques like GC to track the disappearance of starting materials. |
| Purity of Precursors | Ensure high final isotopic enrichment. | Use 1-bromobutane-d9 with >98% isotopic purity. Ensure SnCl₄ is pure and anhydrous. |
While this compound is typically needed in small quantities (milligrams to a few grams) for analytical standards, scaling the synthesis from a micro to a multi-gram scale presents challenges. The primary concern is managing the heat generated during the exothermic Grignard reaction. google.com On a larger scale, efficient stirring and external cooling are critical to maintain a controlled reaction temperature and prevent runaway reactions.
The handling of reagents also requires more stringent safety protocols. Grignard reagents are moisture-sensitive, and the reaction workup involves handling acidic solutions. Purification of the final product on a larger scale is typically accomplished by vacuum distillation, which effectively separates the this compound from less volatile di- and tri-butyltin byproducts and non-volatile impurities.
Characterization of Synthetic Products for Isotopic Enrichment and Purity
After synthesis, the product must be rigorously analyzed to confirm its identity, chemical purity, and, most importantly, its isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive tool for this analysis. nih.gov It confirms the molecular weight of the compound, which will be higher than its non-deuterated analog. The mass spectrum's isotopic cluster pattern is analyzed to determine the level of deuterium incorporation. mit.eduamazonaws.com By comparing the relative intensities of the mass peaks corresponding to the d9, d8, d7, etc., species, a precise calculation of the isotopic enrichment can be made. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides crucial information about the compound's structure and the location of the deuterium atoms.
¹H NMR (Proton NMR): This spectrum is used to verify the absence of protons on the butyl chain. studymind.co.uk For a highly enriched this compound sample, the signals corresponding to the butyl group should be virtually nonexistent, confirming a high degree of deuteration. researchgate.net
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org The resulting spectrum will show signals at chemical shifts corresponding to the different positions on the butyl chain (α, β, γ, δ to the tin atom), confirming that deuteration has occurred at all expected sites. sigmaaldrich.com Quantitative ²H NMR can also be used to assess site-specific isotopic abundance. rug.nl
Chromatographic Purity: The chemical purity is assessed using gas chromatography (GC), often with a flame ionization detector (FID) or coupled to a mass spectrometer. nih.gov This analysis separates this compound from any remaining starting materials, solvents, or organotin byproducts with different numbers of butyl groups (e.g., dibutyltin-d18 dichloride), allowing for the quantification of chemical purity.
Table 3: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| GC-MS | Chemical purity, molecular weight confirmation, isotopic enrichment calculation (from mass distribution). mit.eduresearchgate.net |
| ¹H NMR | Confirms the absence of protons, verifying a high level of deuteration. studymind.co.uk |
| ²H NMR | Directly detects deuterium atoms, confirming their presence and structural location. wikipedia.org |
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| Tin(IV) Chloride |
| 1-Bromobutane-d9 |
| n-Butanol-d10 |
| n-Butyl-d9-magnesium bromide |
| Tetra(butyl-d9)tin |
| Dibutyltin-d18 dichloride |
| Diethyl ether |
| Tetrahydrofuran |
| Hydrobromic acid |
| Sulfuric acid |
Analytical Methodologies and Applications of Butyltin D9 Trichloride
Role of Butyltin-d9 Trichloride (B1173362) as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a known concentration of a substance added to a sample to correct for potential variations during analysis. Deuterated analogs of pollutants, such as Butyltin-d9 trichloride, are ideal for this purpose because they behave almost identically to the target analyte during sample preparation and analysis but can be distinguished by mass spectrometry due to their mass difference. evitachem.com The use of compounds like this compound as internal standards helps to correct for signal drift, inefficiencies in the extraction process, and variability in derivatization procedures. evitachem.com
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of compounds. gcms.czrsc.org The method involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (the non-labeled butyltin trichloride). gcms.cz The sample is then processed, and the ratio of the natural isotope to the enriched isotope is measured using a mass spectrometer. gcms.cz
Because the analyte and the standard are chemically identical, any sample loss during extraction or analysis affects both compounds equally, meaning the ratio between them remains constant. gcms.cz This allows for highly accurate concentration calculations that are not affected by subsequent non-quantitative analyte recoveries. gcms.cz IDMS is considered a primary reference method for elemental and speciation analysis due to its potential for achieving the smallest measurement uncertainties. rsc.orgresearchgate.net For organotin analysis, GC-MS (Gas Chromatography-Mass Spectrometry) is often employed, where the isotope ratios for each butyltin compound are measured to determine their concentrations. gcms.cz
Table 1: Key Features of IDMS in Organotin Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample. The concentration of the native analyte is determined by measuring the altered isotopic ratio. | gcms.czrsc.org |
| Instrumentation | Commonly coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). | gcms.cznih.gov |
| Key Advantage | High accuracy and precision, as quantification is based on ratio measurements, correcting for sample loss and analytical errors. | gcms.cz |
| Application | Determination of monobutyl-, dibutyl-, and tributyltin in various environmental samples like water, sediments, and biota. | gcms.cz |
Validation of Analytical Methods using Deuterated Standards
The validation of an analytical procedure is essential to demonstrate its suitability for a specific purpose. fda.gov.ph Deuterated standards like this compound play a crucial role in this process. By using a labeled internal standard, laboratories can rigorously test and confirm the performance characteristics of their analytical methods, including accuracy, precision, specificity, and linearity. fda.gov.ph
For instance, in the development of methods for analyzing butyltin compounds in air, a derivatization procedure using sodium tetraethylborate was validated. nih.gov Such validation studies often involve assessing the stability of the compounds over time under different storage conditions (e.g., ambient vs. refrigerated). nih.gov The use of deuterated standards helps ensure that any observed degradation is accurately quantified. nih.gov Similarly, methods for analyzing butyltins in environmental samples like sediment are validated using standard reference materials to ensure the accuracy of the results, with recoveries for monobutyltin (B1198712) often in the range of 80-90%. nih.gov
Tracer Studies and Isotopic Tracking in Environmental and Biogeochemical Systems
Isotopically labeled compounds are powerful tools for tracing the fate and transport of pollutants in the environment. By introducing a compound with a unique isotopic signature, such as this compound, researchers can track its movement and transformation through complex environmental and biological systems.
Species-specific isotopic tracers are used to investigate the transformation and degradation of organotin compounds in situ. nih.gov For example, by spiking marine sediments with isotopically enriched organotin tracers, researchers can study degradation kinetics and pathways. nih.gov Such studies have revealed that the degradation of tributyltin (TBT) in marine sediments is often limited by its desorption from sediment particles into porewaters, where degradation occurs more rapidly. nih.gov
In one study, the half-life of TBT in oxic porewaters was found to be 9.2 days, while dibutyltin (B87310) (DBT) had half-lives of 2.9 and 9.1 days in oxic and anoxic porewaters, respectively. nih.gov The use of multiple isotopic tracers allows for the calculation of interconversion reactions among different butyltin compounds, such as the dealkylation of DBT to monobutyltin (MBT). nih.gov These tracer studies are fundamental to understanding the persistence and environmental impact of organotin pollution. nih.gov
Table 2: Degradation Half-Lives of Butyltin Compounds in Porewaters
| Compound | Condition | Half-Life (days) | Reference |
|---|---|---|---|
| Tributyltin (TBT) | Oxic Porewater | 9.2 | nih.gov |
| Dibutyltin (DBT) | Oxic Porewater | 2.9 ± 0.1 | nih.gov |
| Dibutyltin (DBT) | Anoxic Porewater | 9.1 ± 0.9 | nih.gov |
Biogeochemical Cycling Studies Utilizing Isotopic Signatures
Isotopic tracers help elucidate how elements are cycled through ecosystems via interconnected biological and geological processes. nih.gov While specific studies focusing solely on this compound in broad biogeochemical cycling are not prevalent in the provided search results, the principles of using isotopic tracers are well-established. For example, isotopically labeled tin compounds can be used to study the metabolism and absorption of butyltins in living organisms. nih.gov
In a study using tin-isotope-labeled monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT), researchers were able to track the absorption and degradation of these compounds in rats. nih.gov The results showed that TBT was highly absorbed and degraded into DBT and MBT, which were then detected in various organs. nih.gov This methodology allows for the simultaneous qualitative and quantitative tracking of specific metabolic pathways, demonstrating how isotopic signatures can be used to understand the biological component of an element's biogeochemical cycle. nih.govnih.gov
Advanced Chromatographic and Spectrometric Techniques in Conjunction with this compound
The analysis of this compound and its non-labeled analogs relies on the combination of powerful separation and detection techniques. Gas chromatography (GC) is the preferred separation method due to its high resolution. nih.govresearchgate.net For analysis, organotin compounds are typically converted into more volatile derivatives using reagents like sodium tetraethylborate. nih.govcdc.gov
This separation is almost always paired with a form of mass spectrometry (MS) for detection and quantification. chemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a standard and robust technique for organotin analysis. Using an electron impact ion source, specific ions can be monitored to quantify each butyltin compound and its deuterated standard. gcms.cz
Tandem Mass Spectrometry (GC-MS/MS) : This technique offers enhanced selectivity and sensitivity by performing a second stage of mass analysis, which is particularly useful for complex samples. nih.gov
Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) : This highly sensitive element-specific detector is widely used for trace element speciation and can provide very low detection limits for organotin compounds. gcms.cznih.gov
High-Resolution Mass Spectrometry (GC-HRMS) : This technique provides highly accurate mass measurements, which aids in the confident identification of compounds. nih.gov
The combination of these advanced chromatographic and spectrometric methods with the use of this compound as an internal standard enables the development of highly reliable and accurate methods for the determination of butyltin compounds in a variety of matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Standards
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of butyltin compounds. analchemres.org Due to the low volatility of ionic organotin chlorides, a derivatization step is typically required to convert them into more volatile and thermally stable species suitable for GC analysis. analchemres.orgcdc.gov The use of deuterated standards like this compound is integral to achieving high accuracy and precision with this method, particularly through Isotope Dilution Mass Spectrometry (IDMS). evitachem.comgcms.cz
In a typical GC-MS analysis, this compound is added to a sample at the beginning of the preparation process. gcms.cz It undergoes the same extraction, derivatization, and cleanup procedures as the native butyltin compounds. Because the deuterated standard and the native analyte exhibit identical chemical behavior, any loss of substance during these steps affects both equally. evitachem.com The mass spectrometer distinguishes between the derivatized deuterated standard and the derivatized native analyte based on their mass-to-charge (m/z) ratios. evitachem.com For example, after ethylation, the resulting butyltriethyltin derived from the native compound will have a different mass than the d9-butyltriethyltin derived from the standard. By measuring the ratio of the signal from the native analyte to that of the known amount of added deuterated standard, the concentration of the native analyte can be calculated with high precision, compensating for extraction inefficiencies and matrix effects. evitachem.comgcms.cz
Key Advantages of Using Deuterated Standards in GC-MS:
| Analytical Challenge | Role of this compound (and other deuterated standards) |
| Matrix Interference | Corrects for signal suppression or enhancement caused by co-eluting matrix components through spiked recovery correction. evitachem.com |
| Extraction Variability | Normalizes the final concentration against any analyte loss during sample extraction and cleanup steps. evitachem.com |
| Derivatization Inefficiency | Compensates for incomplete or variable derivatization yields. evitachem.com |
| Instrumental Drift | Corrects for fluctuations in instrument sensitivity over time. evitachem.com |
Research has demonstrated the use of GC-MS with electron impact ionization for the simultaneous determination of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT) in environmental samples using isotope dilution. gcms.cz In such methods, specific molecular ions are monitored. For ethylated butyltins, the measurement is often performed on the M-29 molecular ion, which corresponds to the loss of an ethyl group. gcms.cz
Table of Typical GC-MS Parameters for Butyltin Analysis:
| Parameter | Example Condition |
| Column | HP-5MS (cross-linked 5% phenyl methyl siloxane), 30 m × 0.25 mm id × 0.25 µm coating gcms.cz |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min gcms.cz |
| Injection Mode | Splitless gcms.cz |
| Injector Temperature | 230 °C cdc.gov |
| Oven Program | Initial 60-75 °C, hold for 1 min, ramp at 12-30 °C/min to 225-300 °C, hold for 5 min cdc.govgcms.cz |
| Ionization Mode | Electron Impact (EI) at 70 eV gcms.cz |
| Acquisition Mode | Selected Ion Monitoring (SIM) cdc.govgcms.cz |
| Monitored Ions (m/z) | Specific ions for each derivatized butyltin species (e.g., 178.9, 234.9, 262.9, 290.9) cdc.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Adaptations
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for organotin analysis. sciex.com A significant advantage of LC-MS is that it can often analyze organotin compounds directly as cations, eliminating the need for the time-consuming derivatization step required for GC. sciex.comepa.gov This simplifies sample preparation and reduces the potential for analytical errors associated with derivatization. sciex.com
Several LC-MS interface technologies have been successfully applied to the analysis of butyltins:
Electrospray Ionization (ESI): EPA Method 8323 utilizes a micro-liquid chromatograph with an electrospray interface connected to an ion trap mass spectrometer (µLC-ES-ITMS) to detect organotin cations. epa.gov This approach is suitable for non-volatile, polar compounds. epa.gov
Atmospheric Pressure Chemical Ionization (APCI): LC-APCI-MS has been used for the simultaneous determination of tributyltin and its metabolites. nih.gov The mobile phase composition is critical for successful separation and detection; one study found an optimal mobile phase containing methanol, water, formic acid, and tropolone as a complexing agent for separation on a cyanopropyl-bonded silica column. nih.gov
LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, allowing for robust quantification even in complex matrices. sciex.com The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively detect specific precursor-to-product ion transitions, significantly reducing background noise. sciex.com While this compound is primarily discussed in the context of GC-MS for isotope dilution, its utility extends to LC-MS methods to correct for matrix effects and instrumental variability.
Comparison of LC-MS Interfaces for Butyltin Analysis:
| Technique | Key Features | Derivatization Required |
| LC-ESI-MS | Suitable for polar, ionizable compounds; often used with ion trap or quadrupole analyzers. epa.gov | No epa.gov |
| LC-APCI-MS | Effective for a range of polarities; uses a corona discharge to ionize analytes. nih.gov | No nih.gov |
| LC-MS/MS | Provides high selectivity and sensitivity through MRM experiments, minimizing matrix effects. sciex.com | No sciex.com |
Sample Preparation and Derivatization Protocols for Analysis
Proper sample preparation is a critical and often challenging step in the analysis of butyltin compounds, particularly for GC-based methods. The goal is to efficiently extract the target analytes from the sample matrix, convert them to a form suitable for analysis, and remove interfering substances.
Extraction: The choice of extraction method depends on the sample matrix.
Water Samples: Liquid-liquid extraction is common. After adjusting the pH to around 5 with an acetate buffer, the sample is extracted with a non-polar solvent like hexane. gcms.cz The addition of a complexing agent, such as tropolone, to the extraction solvent can improve the recovery of the polar mono- and dibutyltin species. chromtech.net.au
Solid Samples (Sediment, Biota): Extraction often requires a mixture of a polar and non-polar solvent, along with acidification. A mixture of acetic acid and methanol is used to leach the organotins from the solid matrix, sometimes assisted by sonication or heating. gcms.cz
Air Samples: Samples are typically collected by drawing air through a sorbent tube, such as one containing XAD-2 resin. nih.gov The trapped compounds are then desorbed with a suitable solvent.
Derivatization: For GC analysis, the polar butyltin chlorides must be converted into more volatile, less polar derivatives. This is typically an alkylation or hydration reaction.
Ethylation with Sodium Tetraethylborate (NaBEt4): This is one of the most common derivatization methods. cdc.govgcms.cznih.gov The reagent reacts with the butyltin chlorides in an aqueous solution or buffer to replace the chloride ions with ethyl groups, forming volatile butyl-ethyl tin compounds. cdc.govgcms.cz
Grignard Reaction: Grignard reagents, such as ethylmagnesium bromide or n-hexyl magnesium bromide, are also effective alkylating agents. cdc.govchromtech.net.au This reaction is performed in an organic solvent like hexane. chromtech.net.au
Cleanup: After extraction and derivatization, a cleanup step may be necessary to remove residual reagents and matrix components that could interfere with the analysis. This can involve passing the extract through a solid-phase extraction (SPE) cartridge, such as one packed with Florisil® or silica gel. chromtech.net.au
The following table summarizes common preparation protocols for different matrices.
Summary of Sample Preparation and Derivatization Protocols:
| Matrix | Extraction Method/Solvents | Derivatization Reagent | Cleanup |
| Urine | Add pH 4 buffer, then extract with hexane. cdc.gov | Sodium tetraethylborate cdc.gov | Not specified |
| Water | Add acetate buffer (pH ~5), extract with hexane. gcms.cz | Sodium tetraethylborate gcms.cz | Not specified |
| Sediment/Biota | Extract with acetic acid/methanol (3:1). gcms.cz | Sodium tetraethylborate gcms.cz | Not specified |
| Sediment | Extract with 0.1% tropolone in hexane, using sonication. chromtech.net.au | n-hexyl magnesium bromide chromtech.net.au | Florisil®/silica-gel SPE tube chromtech.net.au |
| Air | Collect on XAD-2 resin, desorb with solvent. nih.gov | Sodium tetraethylborate nih.gov | Not specified |
It is crucial to note that methods like LC-MS, LC-ICP-MS, and certain GC-ICP-MS or GC-MS/MS approaches can analyze butyltins without derivatization, thereby simplifying these extensive preparation protocols. analchemres.orgsciex.comarpat.toscana.it
Environmental Transformation Research Involving Butyltin D9 Trichloride
Elucidation of Butyltin Degradation Pathways in Environmental Compartments
The degradation of butyltin compounds in the environment is a complex process involving both abiotic and biotic mechanisms. These processes lead to the sequential removal of butyl groups from the tin atom, a process known as dealkylation, which progressively reduces the toxicity of the compound.
Abiotic degradation through photolysis and hydrolysis plays a role in the transformation of butyltin compounds. Photodegradation, driven by UV irradiation, can break the carbon-tin bond. nih.govmst.dk This process is particularly relevant in clear, shallow waters where sunlight penetration is significant. mst.dk However, its importance can vary depending on environmental conditions such as turbidity and the presence of photosensitizing substances. mst.dk
Hydrolysis of butyltin compounds generally occurs under extreme pH conditions and is less significant under typical environmental pH ranges. mst.dk The degradation of tributyltin (TBT) and its derivatives like Butyltin Trichloride (B1173362) involves the formation of dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) compounds. nih.gov The half-life of TBT in seawater, influenced by factors like temperature, pH, and light, is estimated to range from one day to a few weeks. mst.dk
| Degradation Mechanism | Key Factors | Products | Environmental Relevance |
| Photolysis | UV irradiation, water clarity, presence of photosensitizers | Dibutyltin (DBT), Monobutyltin (MBT) | Significant in clear surface waters |
| Hydrolysis | Extreme pH conditions | Dibutyltin (DBT), Monobutyltin (MBT) | Limited under normal environmental pH |
Microbial activity is a primary driver of butyltin degradation in various environmental compartments, including water and sediments. mst.dkcyberleninka.ru A diverse range of microorganisms, including bacteria, fungi, and microalgae, are capable of metabolizing these compounds, often through a sequential debutylation process. nih.govmst.dkresearchgate.net This biotransformation pathway proceeds from tributyltin (TBT) to dibutyltin (DBT), then to monobutyltin (MBT), and ultimately to inorganic tin. nih.govethz.ch
The rate of biodegradation is influenced by several environmental factors, including temperature, oxygen levels, pH, and the availability of other carbon sources. mst.dk Studies have shown that in bottom sediments, the degradation of tributyltin and dibutyltin can have half-lives of approximately 49.5 and 31.5 days, respectively. cyberleninka.ru The process of biotransformation is indicated by an increasing content of MBT in sediments. cyberleninka.ru Metagenomic analysis has identified several bacterial and archaeal genera, such as Acidithiobacillus, Halothiobacillus, Alicyclobacillus, Sulfurospirillum, Denitrovibrio, and Methanolobus, that may be involved in the biodegradation of butyltin compounds. cyberleninka.ru Some bacteria, like Pseudomonas putida, have demonstrated the ability to use TBT as a carbon source. mdpi.com
| Microbial Group | Transformation Process | Key Genera Involved (Examples) | Influencing Factors |
| Bacteria | Sequential debutylation (TBT → DBT → MBT → Inorganic Tin) | Acidithiobacillus, Halothiobacillus, Pseudomonas | Temperature, Oxygen, pH, Carbon sources |
| Fungi | Debutylation | Not specified in provided context | Temperature, Oxygen, pH, Carbon sources |
| Microalgae | Debutylation | Diatoms, Dinoflagellates | Temperature, Oxygen, pH, Carbon sources |
Speciation Studies of Butyltin Compounds in Abiotic Systems
The speciation of butyltin compounds, which refers to their different chemical forms, is critical for understanding their mobility, bioavailability, and toxicity in the environment. Butyltin-d9 Trichloride is instrumental in these studies to accurately trace the distribution and transformation of butyltin species.
Butyltin compounds exhibit a strong affinity for particulate matter, leading to their accumulation in sediments and soils. rsc.orgfrontiersin.org This interaction is largely governed by the organic carbon content and particle size distribution of the sediment. nih.gov Up to 99% of tetrabutyltin (B32133) in water can be bound to particulate matter. rsc.org The partitioning of butyltins between the solid phase and porewater is described by an organic carbon-normalized distribution ratio, with observed values in the range of 10^5 to 10^6 L/kg for TBT, DBT, and MBT. researchgate.net The presence of existing butyltin contamination in sediments can reduce the sorption of additional compounds. nih.gov
| Sediment/Soil Component | Interaction Mechanism | Significance |
| Organic Carbon | Hydrophobic partitioning | Major controlling factor for sorption |
| Clay Minerals | Ion exchange and other surface interactions | Contributes to overall sorption |
| Silt and Sand | Surface adsorption | Influenced by particle size distribution |
The sorption and desorption processes dictate the concentration of butyltin compounds in the water column and their availability to aquatic organisms. Sorption of TBT to sediments is well-described by linear sorption isotherms, with distribution coefficients varying significantly based on pH and salinity. nih.gov Maximum sorption of TBT is often observed around a pH of 6, which represents a balance between the cationic TBT+ species and deprotonated surface ligands. nih.gov
Desorption of butyltin compounds from sediments can be a slow process, suggesting that sediments can act as a long-term source of these pollutants to the overlying water. nih.govnih.gov The desorption process may be influenced by "aging effects," which can reduce the reversibility of sorption over time. nih.gov
| Environmental Factor | Effect on Sorption | Effect on Desorption |
| pH | Maximum sorption around pH 6 | Influences the chemical species available for release |
| Salinity | Can reduce sorption at lower pH and enhance it at higher pH | Can influence the equilibrium between sorbed and dissolved phases |
| Organic Carbon Content | Higher organic carbon leads to greater sorption | Slower desorption from high organic carbon sediments |
Modeling and Predictive Frameworks for Environmental Fate
Computational models are valuable tools for predicting the environmental fate, persistence, and toxicity of butyltin compounds. nih.gov Programs like EPISuite can be used to estimate these parameters based on partition coefficients. nih.gov However, the accuracy of these models is greatly enhanced by using experimentally determined partition coefficients, such as the octanol-water partition coefficient (Kow) and the sediment-water partition coefficient (Kd), as input data. nih.gov
The equilibrium partitioning (EqP) method is a framework used to predict the bioavailability and toxicity of sediment-bound contaminants. nih.gov For TBT in marine environments, the equilibrium organic carbon-normalized sediment-water partition coefficient (Koc) is approximately 32,000. nih.gov Such models, validated with data from studies using labeled compounds like this compound, are essential for environmental risk assessment and management. nih.govresearchgate.net
| Model/Framework | Purpose | Key Input Parameters |
| EPISuite | Predicts environmental fate, persistence, and toxicity | Octanol-water partition coefficient (Kow), Sediment-water partition coefficient (Kd) |
| Equilibrium Partitioning (EqP) | Predicts bioavailability and toxicity of sediment-bound contaminants | Organic carbon-normalized sediment-water partition coefficient (Koc) |
Mechanistic Investigations Utilizing Butyltin D9 Trichloride
Isotopic Effects in Reaction Kinetics and Mechanisms
The study of kinetic isotope effects (KIEs) is a fundamental approach to understanding reaction mechanisms by determining rate-limiting steps and transition state structures. libretexts.org A KIE is observed when the rate of a chemical reaction changes upon substituting an atom in the reactants with one of its isotopes. wikipedia.org The effect is most pronounced when the relative mass change is large, as is the case with deuterium (B1214612) substitution for hydrogen. wikipedia.org
The kinetic isotope effect is broadly categorized into primary and secondary effects, both of which can be investigated using Butyltin-d9 trichloride (B1173362).
Primary Kinetic Isotope Effect (PKIE): A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu For reactions involving Butyltin-d9 trichloride, a PKIE would be observed if a carbon-deuterium (C-D) bond in the butyl group is cleaved during the slowest step of the reaction. The magnitude of the PKIE, typically expressed as the ratio of the rate constants of the light (kH) and heavy (kD) isotopes (kH/kD), provides information about the transition state of the C-D bond-breaking event. wikipedia.org For hydrogen/deuterium, kH/kD values are often in the range of 6-10. wikipedia.org
Secondary Kinetic Isotope Effect (SKIE): A secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but can still provide valuable information about changes in the steric or electronic environment of the isotopically labeled atom during the reaction. princeton.edu For instance, a change in hybridization at the carbon atom bonded to deuterium from sp3 to sp2 can lead to a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse SKIE (kH/kD < 1). wikipedia.org In reactions of this compound where the C-D bonds remain intact, the observation of an SKIE could indicate changes in the structure of the butyl group in the transition state.
| Isotope Effect Type | Description | Typical kH/kD Values | Information Gained from this compound Studies |
| Primary (PKIE) | Isotopic substitution at a bond that is broken or formed in the rate-determining step. | 6-10 | Evidence for C-D bond cleavage in the slowest step of the reaction. |
| Secondary (SKIE) | Isotopic substitution at a bond not directly involved in the rate-determining step. | 0.7-1.4 | Insights into changes in hybridization or steric environment of the butyl group in the transition state. |
The deuterium labeling in this compound makes it an excellent mechanistic probe for studying the reactivity of organotin compounds. One of the key applications is in tracking the fate of the butyl group in various reactions, such as hydrolysis and degradation pathways. evitachem.com
For example, this compound can be used to study the dealkylation of organotin compounds in environmental samples. By monitoring the formation of degradation products, researchers can determine the pathways and kinetics of these processes. The presence of the deuterium label allows for the unambiguous identification of the degradation products originating from the parent compound, even in complex matrices. nih.govresearchgate.net
In a hypothetical study on the hydrolysis of this compound, the reaction would proceed as follows:
C₄D₉SnCl₃ + 2H₂O → C₄D₉SnO₂H + 3HCl
By analyzing the products using techniques like mass spectrometry, the retention of the deuterated butyl group (C₄D₉) on the tin atom can be confirmed, providing direct evidence for the stability of the tin-carbon bond under the reaction conditions.
Elucidation of Molecular Interactions and Processes at Interfaces
While isotopic labeling is a powerful technique for studying interfacial phenomena, there is currently a lack of specific research in the public domain detailing the use of this compound for the elucidation of molecular interactions and processes at interfaces. Theoretical studies using computational methods like density functional theory (DFT) have been employed to investigate the hydrolysis and condensation of monobutyltin (B1198712) chloride, which are initial steps in the formation of tin oxide films at interfaces. However, these studies have not specifically utilized the deuterated form of the compound.
Isotopically labeled compounds can, in principle, be used to study adsorption, desorption, and surface-mediated reactions. For instance, the adsorption of this compound onto a surface could be monitored using surface-sensitive analytical techniques capable of distinguishing between isotopes. This would allow for the determination of surface coverage, binding energies, and the orientation of the molecule at the interface. Such studies would be valuable for understanding the role of organotin compounds in applications like the formation of tin dioxide coatings on glass.
Advanced Spectroscopic and Structural Analysis of Butyltin D9 Trichloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of chemical compounds in solution. For isotopically labeled molecules like Butyltin-d9 trichloride (B1173362), specific NMR methods are employed to verify the incorporation of deuterium (B1214612) and to probe the chemical environment of other active nuclei.
Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the successful incorporation of deuterium into the butyl chain of the molecule. The natural abundance of deuterium is very low (approx. 0.015%), so a strong signal in the ²H NMR spectrum is definitive proof of isotopic enrichment. The experiment would be designed to verify the positions of the deuterium atoms. For Butyltin-d9 trichloride, signals corresponding to the CD₃, and three distinct CD₂ groups would be expected. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, but the absence of signals in the proton spectrum where butyl group protons would normally appear provides complementary evidence of successful deuteration. The primary purpose of this analysis is to ensure high isotopic purity, which is critical for its use as an internal standard in quantitative mass spectrometry techniques. clearsynth.com
To fully characterize the molecule, NMR spectroscopy of other nuclei, particularly ¹¹⁹Sn and ¹³C, is essential. These spectra provide detailed information about the electronic environment around the tin atom and the carbon backbone.
¹¹⁹Sn NMR Spectroscopy: Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most sensitive and commonly used. northwestern.edu The ¹¹⁹Sn chemical shift (δ(¹¹⁹Sn)) is highly sensitive to the coordination number and the nature of the substituents on the tin atom, spanning a range of over 5000 ppm. northwestern.eduhuji.ac.il For mono-n-butyltin(IV) compounds, the coordination number of the tin atom can be inferred from the chemical shift. In non-coordinating solvents like chloroform (B151607) (CDCl₃), where the compound exists as a four-coordinate, pseudotetrahedral molecule, the non-deuterated analog, Butyltin trichloride, exhibits a ¹¹⁹Sn chemical shift in the range of +160 to –120 ppm. cas.cz In coordinating solvents, which can act as Lewis bases, the tin center can become five-, six-, or even seven-coordinate, leading to significant upfield shifts in the spectrum to ranges between -150 and -700 ppm. cas.cznih.gov The deuteration of the butyl group has a negligible effect on the ¹¹⁹Sn chemical shift, making the data from its non-deuterated counterpart directly applicable for structural interpretation. cas.cz
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the non-deuterated Butyltin trichloride, four distinct signals are observed for the butyl group carbons. cas.cz In the deuterated analog, this compound, the ¹³C signals for the deuterated carbons (C-D) would exhibit characteristic changes. Due to the coupling between ¹³C and ²H (a spin-1 nucleus), these signals would appear as multiplets. Furthermore, the nuclear Overhauser effect (NOE) that enhances signal intensity in proton-decoupled ¹³C spectra is absent for deuterated carbons, leading to a significant decrease in their signal intensity. This reduction in intensity, combined with the multiplet pattern, serves as further confirmation of deuteration. The one-bond coupling constant, ¹J(¹¹⁹Sn,¹³C), is also an important parameter, as its value is related to the hybridization and geometry at the tin atom. cas.cz
Table 1: Representative NMR Data for Mono-n-butyltin Trichloride in CDCl₃ Data is for the non-deuterated analog and is representative.
| Nucleus | Parameter | Value |
|---|---|---|
| ¹¹⁹Sn | Chemical Shift (δ) | ~ -5.5 ppm |
| ¹³C (C1) | Chemical Shift (δ) | ~ 32.5 ppm |
| ¹³C (C1) | Coupling Constant ¹J(¹¹⁹Sn,¹³C) | ~ 590 Hz |
| ¹³C (C2) | Chemical Shift (δ) | ~ 27.0 ppm |
| ¹³C (C3) | Chemical Shift (δ) | ~ 26.4 ppm |
| ¹³C (C4) | Chemical Shift (δ) | ~ 13.4 ppm |
High-Resolution Mass Spectrometry for Isotopic Fingerprinting
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and isotopic enrichment of this compound. It is the analytical technique where this compound is most frequently used as an internal standard. texilajournal.comscioninstruments.com
The key advantage of using a deuterated standard is that it is chemically almost identical to its non-deuterated counterpart but is distinguishable by its mass-to-charge (m/z) ratio. hilarispublisher.com HRMS can measure the m/z ratio with high precision, allowing for the unambiguous differentiation between the analyte and the standard. The mass difference of nine daltons (due to the nine deuterium atoms replacing nine protium (B1232500) atoms) is easily resolved.
Furthermore, tin has a unique and complex isotopic pattern, with ten stable isotopes. This pattern serves as a definitive "fingerprint" in the mass spectrum. The most abundant isotopes are ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%). This characteristic cluster of peaks, separated by approximately 1 or 2 m/z units, must be present in the mass spectrum for any tin-containing fragment, confirming the presence of the tin element and aiding in the identification of the compound and its fragments. cdc.gov The use of this compound in isotope dilution mass spectrometry allows for precise quantification by correcting for sample loss during preparation and for matrix effects that can suppress or enhance ionization. scioninstruments.com
Table 2: Key Mass Spectrometry Data
| Compound | Parameter | Value |
|---|---|---|
| This compound | Monoisotopic Mass | 290.935677 Da |
| Butyltin Trichloride | Monoisotopic Mass | 281.879186 Da |
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy: FTIR spectra of organotin compounds show characteristic absorption bands. For this compound, the key vibrational modes include Sn-Cl and Sn-C stretches, which typically appear in the far-infrared region (below 600 cm⁻¹). The most significant feature for confirming deuteration is the shift of C-H vibrational modes. The C-H stretching vibrations in the non-deuterated compound appear around 2850-2960 cm⁻¹. Upon deuteration, these are replaced by C-D stretching vibrations, which appear at a significantly lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-H bending and rocking modes are shifted to lower wavenumbers. The presence of C-D bands and the absence of C-H bands confirm the isotopic labeling. thermofisher.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing symmetric vibrations, which are often weak in the IR spectrum. The symmetric Sn-Cl stretching vibration in alkyltin chlorides gives rise to a strong and characteristic Raman band. nih.govazom.com This technique can be used to unambiguously identify different organotin compounds, as even closely related species like mono-, di-, and tributyltin compounds have distinct Raman "fingerprints". nih.gov As with IR spectroscopy, the C-D vibrations of the deuterated butyl group will be shifted to lower frequencies compared to the C-H vibrations of the non-deuterated analog, providing a clear marker for isotopic substitution.
X-ray Diffraction and Computational Structural Analysis of this compound and its Derivatives
While solution-state techniques like NMR provide data on the average structure, X-ray diffraction and computational modeling offer precise insights into the solid-state structure and theoretical geometry.
Computational Structural Analysis: Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry, stability, and electronic properties of molecules. researchgate.net For monobutyltin (B1198712) trichloride, DFT calculations predict a distorted tetrahedral geometry around the central tin atom in the gas phase or in non-coordinating solvents. The calculations can provide precise values for bond lengths (e.g., Sn-C, Sn-Cl) and bond angles (e.g., C-Sn-Cl, Cl-Sn-Cl). These models show that the tin atom is the positive center of the molecule, with the electronegative chlorine atoms drawing electron density away from it. Such computational studies are crucial for understanding reaction mechanisms, such as the hydrolysis of Butyltin trichloride to form tin oxide, a process vital for its application in surface coatings. researchgate.net
Future Research Trajectories and Methodological Innovations for Butyltin D9 Trichloride
Development of Novel Synthetic Routes for Diverse Deuterated Organotins
The synthesis of Butyltin-d9 trichloride (B1173362) typically involves the deuteration of mono-n-butyltin trichloride. While effective, current methods can be resource-intensive. The exploration of novel synthetic routes is crucial for producing a wider array of deuterated organotin standards with high isotopic purity and in a more sustainable manner.
A promising avenue for the synthesis of complex deuterated molecules is the use of chemo-enzymatic methods. These approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. While the application of chemo-enzymatic strategies to organotin compounds is still a nascent field, research into biocatalytic deuteration of other organic molecules provides a strong foundation. Enzymes, such as those dependent on nicotinamide cofactors, have demonstrated the ability to perform asymmetric deuteration, installing deuterium (B1214612) atoms at specific stereocenters. nih.govresearchgate.netresearchgate.net
Future research in this area could focus on:
Enzyme discovery and engineering: Identifying or engineering enzymes, such as reductases or dehydrogenases, that can act on organotin precursors.
Substrate scope expansion: Investigating the feasibility of using enzymes to deuterate a variety of organotin compounds beyond butyltins.
Stereospecificity: Achieving high levels of stereoselectivity in the deuteration process to produce chiral deuterated organotin standards, which would be invaluable for studying stereospecific degradation pathways in the environment.
The development of such methods would represent a significant leap forward, enabling the synthesis of highly specific and complex deuterated internal standards.
Integration with Advanced Analytical Platforms
The utility of Butyltin-d9 trichloride as an internal standard is intrinsically linked to the analytical platforms it is used with. Advances in analytical instrumentation offer new possibilities for more comprehensive and efficient organotin analysis.
Hyphenated techniques, which couple a separation method with a detection method, are essential for the speciation of organotin compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) are the most common techniques for organotin analysis. scispace.comnih.govsemanticscholar.orgarpat.toscana.it The use of this compound as an internal standard in these methods corrects for variations in sample preparation and instrument response, leading to more accurate quantification. analchemres.org
Future research will likely focus on the integration of this compound with more advanced hyphenated techniques, such as:
Two-dimensional chromatography (GCxGC or LCxLC) coupled with MS: This approach offers significantly higher resolving power, which is crucial for separating complex mixtures of organotin compounds and their degradation products in challenging environmental matrices.
High-resolution mass spectrometry (HRMS): The use of HRMS detectors, such as time-of-flight (TOF) or Orbitrap, provides more accurate mass measurements, aiding in the confident identification of unknown organotin species.
These advanced techniques, when used in conjunction with deuterated internal standards, will provide a more complete picture of organotin contamination.
Miniaturization and automation are key trends in analytical chemistry, offering benefits such as reduced sample and reagent consumption, faster analysis times, and higher sample throughput. dspsystems.eu The development of microfluidic devices, or "lab-on-a-chip" systems, for heavy metal analysis is an active area of research. rsc.org While the application of these technologies to organotin speciation is still emerging, there is significant potential for future development.
Future research directions include:
Miniaturized sample preparation: Developing automated solid-phase extraction (SPE) or microextraction techniques integrated into microfluidic devices for the efficient pre-concentration of organotins from environmental samples. nih.gov
On-chip separation and detection: Integrating chromatographic separation and sensitive detection methods, such as ICP-MS, on a single chip for a complete analysis of organotin compounds.
Robotics in sample handling: Utilizing robotic systems for the precise and repeatable handling of samples and standards, including this compound, to minimize human error and increase efficiency.
The integration of this compound into these miniaturized and automated systems will be crucial for ensuring the accuracy and reliability of high-throughput organotin analysis.
Broader Applications in Environmental Tracing and Process Understanding
The primary application of this compound is as an internal standard for quantification. However, its isotopic label also makes it a valuable tool for tracing the environmental fate and transport of butyltin compounds. By spiking environmental samples with this compound, researchers can track its degradation and transformation, providing insights into the processes that govern the environmental behavior of these pollutants.
Future research could expand on these applications by:
Investigating degradation pathways: Using this compound to elucidate the biotic and abiotic degradation pathways of butyltin compounds in different environmental compartments, such as water, sediment, and biota. iosrjournals.orgmdpi.com
Modeling environmental transport: Employing this compound in controlled laboratory and field experiments to validate and refine models that predict the transport and distribution of organotins in aquatic ecosystems.
Understanding industrial processes: In an industrial setting, deuterated organotins could be used to trace the flow and transformation of these compounds in manufacturing processes, aiding in process optimization and waste reduction.
These applications will provide a more dynamic understanding of the lifecycle of organotin compounds in both natural and engineered systems.
Challenges and Opportunities in Isotopic Standard Development
While deuterated internal standards like this compound are indispensable tools, their development and use are not without challenges. Addressing these challenges presents significant opportunities for improving the accuracy and reliability of organotin analysis.
One of the primary challenges is the potential for isotopic exchange , where the deuterium atoms on the standard can exchange with hydrogen atoms from the sample matrix or solvents. This can lead to a decrease in the isotopic purity of the standard and introduce inaccuracies in quantification. sigmaaldrich.comresearchgate.net Research is needed to better understand the conditions under which isotopic exchange occurs for deuterated organotins and to develop strategies to minimize it.
Finally, the long-term stability of deuterated organotin standards in solution is a critical consideration. researchgate.net Studies are needed to evaluate the stability of this compound and other deuterated organotins under various storage conditions to establish appropriate handling and storage protocols.
Overcoming these challenges will require a collaborative effort between researchers, analytical laboratories, and standard producers, ultimately leading to more robust and reliable methods for the analysis of organotin compounds.
Table of Research Findings and Future Directions
| Research Area | Current Status | Future Research Directions |
|---|---|---|
| Synthesis | Chemical synthesis from mono-n-butyltin trichloride. | Development of chemo-enzymatic routes for stereospecific deuteration; exploration of more sustainable synthetic methods. |
| Analytical Platforms | Predominantly GC-MS and LC-ICP-MS. | Integration with 2D-chromatography and high-resolution mass spectrometry; development of miniaturized and automated "lab-on-a-chip" systems. |
| Applications | Primarily used as an internal standard for quantification. | Broader use as an environmental tracer to study degradation pathways and transport; application in industrial process understanding. |
| Isotopic Standards | Challenges with isotopic exchange and availability of CRMs. | Research into isotopic exchange mechanisms; development and certification of a wider range of deuterated organotin CRMs; long-term stability studies. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mono-n-butyltin trichloride |
| Organotin compounds |
Q & A
Q. How can researchers contextualize limitations in this compound studies during peer review or rebuttal?
- Methodological Answer : Explicitly address uncertainties in isotopic labeling efficiency or stability in the discussion section. Compare findings with non-deuterated analogs to isolate isotopic contributions. If conflicting data arise, propose follow-up experiments (e.g., variable-temperature NMR to probe exchange kinetics) and acknowledge sample size limitations using power analysis. Cite precedents from deuterated organometallic literature to strengthen interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
